Cefmenoxime
Overview
Description
Cefmenoxime is a novel broad-spectrum and third-generation cephalosporin antibiotic. It is typically used in the treatment of female gynecologic and obstetric infections. It exhibits high activity against a wide variety of gram-positive and gram-negative bacteria .
Synthesis Analysis
The synthesis of Cefmenoxime consists of two parts, which includes the synthesis of two major intermediates: (a) thiazole intermediate and (b) 7-amino-cephalosporanic acid derivative .Molecular Structure Analysis
Cefmenoxime has a molecular formula of C16H17N9O5S3 and a molecular weight of 511.558 . It has a complex structure with a 2-amino-1,3-thiazol-4-yl group and a methoxyiminoacetyl group at the 7-beta-position, and a 1-methyl-1H-tetrazol-5-ylsulfanyl group at the 3-position .Chemical Reactions Analysis
Cefmenoxime is a semisynthetic beta-lactam cephalosporin antibiotic with activity similar to that of cefotaxime. It has broad-spectrum activity against Gram-positive and Gram-negative bacteria .Physical And Chemical Properties Analysis
Cefmenoxime has a molecular weight of 511.6 g/mol. It is a small molecule and is approved for use . The solubility of Cefmenoxime HCl is 70 mg/mL in DMSO .Scientific Research Applications
Antibacterial Activity
Cefmenoxime, an aminothiazolyl cephalosporin, demonstrates significant in vitro activity against a wide range of common Gram-positive and Gram-negative pathogens. It is a potent inhibitor of Enterobacteriaceae, including beta-lactamase-producing strains, and shows resistance to hydrolysis by beta-lactamases (Campoli-Richards & Todd, 1987). Additionally, cefmenoxime has been found to be stable to a Staphylococcus aureus penicillinase and R plasmid-mediated type I and type IV penicillinases, making it effective against cephaloridine-resistant species (Okonogi et al., 1981).
Clinical Efficacy in Pediatrics
In pediatric patients, cefmenoxime has been evaluated for its efficacy and safety in treating various infections. It showed high rates of clinical efficacy in conditions like urinary tract infections, wound infections, osteomyelitis, abscess infections, and more. The majority of pathogens isolated in these cases were susceptible to cefmenoxime (Tansino et al., 1985).
Pharmacokinetics and Dosage Optimization
The pharmacokinetic profiles of cefmenoxime have been studied, and a method called dual individualization has been used to optimize dosage for bacterial eradication. This approach has shown success in treating nosocomial pneumonia in critical care patients, suggesting that precise optimization of antibiotic dosage can yield predictable bacterial eradication rates (Schentag et al., 1984).
Efficacy Against Escherichia coli Infections
Cefmenoxime has been evaluated for its effectiveness against Escherichia coli bacteremia and meningitis. Studies in experimental models have shown that it is similar in efficacy to cefotaxime and significantly better than ampicillin for these conditions (Kim, 1985).
Treatment of Gynecologic and Obstetric Infections
Cefmenoxime has been used effectively as a single-drug therapy for female genital tract infections, showing high efficacy in conditions like pelvicinflammatory disease, tuboovarian abscesses, severe wound infections, and endometritis. The drug demonstrated high penetration into the lung and bronchial secretes, suggesting its utility in respiratory infections as well (Rao et al., 1985).
In Vitro Activity and Beta-Lactamase Stability
Cefmenoxime has been tested for its in vitro activity against a large variety of bacteria. It showed similar activity to cefotaxime and ceftizoxime against many pathogens, including group A and B streptococci and Streptococcus pneumoniae. Its stability to common plasmid beta-lactamases and inhibition of type I beta-lactamases are notable features (Neu & Labthavikul, 1982).
Comparative Studies with Other Cephalosporins
Comparative studies of cefmenoxime with other cephalosporins have highlighted its high activity against a wide variety of gram-positive and gram-negative bacteria. Its efficacy in animal models of respiratory tract and urinary tract infections further supports its potential as a broad-spectrum antibiotic (Tsuchiya et al., 1981).
Therapy for Serious Bacterial Infections
Cefmenoxime's efficacy and safety have been evaluated in patients with serious bacterial infections, including pneumonias, urinary tract infections, and soft tissue infections. The drug showed a high rate of satisfactory clinical responses with minimal side effects (Gombert et al., 1984).
Future Directions
properties
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N9O5S3/c1-24-16(20-22-23-24)33-4-6-3-31-13-9(12(27)25(13)10(6)14(28)29)19-11(26)8(21-30-2)7-5-32-15(17)18-7/h5,9,13H,3-4H2,1-2H3,(H2,17,18)(H,19,26)(H,28,29)/b21-8-/t9-,13-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJDBAOLQAWBMH-YCRCPZNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N9O5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
75738-58-8 (hydrochloride (2:1)) | |
Record name | Cefmenoxime [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065085010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2022755 | |
Record name | Cefmenoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cefmenoxime | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.46e-01 g/L | |
Record name | Cefmenoxime | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
The bactericidal activity of cefmenoxime results from the inhibition of cell wall synthesis via affinity for penicillin-binding proteins (PBPs). Cefmenoxime is stable in the presence of a variety of b-lactamases, including penicillinases and some cephalosporinases. | |
Record name | Cefmenoxime | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00267 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Cefmenoxime | |
CAS RN |
65085-01-0 | |
Record name | Cefmenoxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65085-01-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cefmenoxime [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065085010 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cefmenoxime | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00267 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cefmenoxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEFMENOXIME | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBZ4844CXN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cefmenoxime | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014412 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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